molecular formula C11H7Cl2NO2 B1361214 6,8-Dichloro-2-methylquinoline-4-carboxylic acid CAS No. 67059-22-7

6,8-Dichloro-2-methylquinoline-4-carboxylic acid

Cat. No. B1361214
CAS RN: 67059-22-7
M. Wt: 256.08 g/mol
InChI Key: NHWSMEWGHBKRLI-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H7Cl2NO2 . It has a molecular weight of 256.09 . The compound is a light brown solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for 6,8-Dichloro-2-methylquinoline-4-carboxylic acid is 1S/C11H7Cl2NO2/c1-5-2-8(11(15)16)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3,(H,15,16) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

6,8-Dichloro-2-methylquinoline-4-carboxylic acid is a light brown solid . It has a molecular weight of 256.09 and a molecular formula of C11H7Cl2NO2 . The compound is stored at temperatures between 0-5°C .

Scientific Research Applications

1. Synthesis and Cytotoxicity Studies

Research indicates that derivatives of quinoline compounds, such as 6,8-Dichloro-2-methylquinoline-4-carboxylic acid, are synthesized and studied for their cytotoxicity against cancer cell lines. For instance, novel polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates derived from quinoline compounds demonstrated inhibitory effects on cancer cell growth in a dose- and time-dependent manner, comparable to established anticancer drugs (Mphahlele et al., 2014).

2. Structural Analogs and Antimalarial Activity

Some quinoline compounds, structurally similar to 6,8-Dichloro-2-methylquinoline-4-carboxylic acid, have been investigated for potential antimalarial activity. However, studies have found that these compounds did not exhibit significant antimalarial properties (Campaigne & Hutchinson, 1970).

3. Antibacterial Activities

Quinoline carboxylic acids, including 6,8-Dichloro-2-methylquinoline-4-carboxylic acid, have been studied for their antibacterial activities. Research on polysubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrated significant activities against both Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents (Koga et al., 1980).

4. Photodegradation Studies

Photodegradation of quinolinecarboxylic herbicides, closely related to 6,8-Dichloro-2-methylquinoline-4-carboxylic acid, has been explored in aqueous systems. The studies focus on understanding the environmental impact and degradation pathways of these herbicides under different irradiation conditions (Pinna & Pusino, 2012).

5. Chemical Synthesis and Crystallography

Quinoline derivatives, including 6,8-Dichloro-2-methylquinoline-4-carboxylic acid, have been synthesized for various studies, including crystallographic analysis to understand their 3-dimensional structures. Such research contributes to the development of potential pharmaceuticals and materials with specific properties (Li et al., 2013).

properties

IUPAC Name

6,8-dichloro-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-5-2-8(11(15)16)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWSMEWGHBKRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347356
Record name 6,8-dichloro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-2-methylquinoline-4-carboxylic acid

CAS RN

67059-22-7
Record name 6,8-dichloro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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